Cas no 451469-28-6 (3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one)

3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one structure
451469-28-6 structure
商品名:3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
CAS番号:451469-28-6
MF:C24H21N5O4
メガワット:443.454644918442
CID:5979664
PubChem ID:4246775

3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one 化学的及び物理的性質

名前と識別子

    • 3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
    • 1,2,3-Benzotriazin-4(3H)-one, 3-[[4-[[4-(2-furanylcarbonyl)-1-piperazinyl]carbonyl]phenyl]methyl]-
    • Oprea1_048352
    • 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
    • 3-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzyl)benzo[d][1,2,3]triazin-4(3H)-one
    • 3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one
    • SR-01000565176
    • SR-01000565176-1
    • 451469-28-6
    • F0916-6774
    • AKOS032464550
    • インチ: 1S/C24H21N5O4/c30-22(27-11-13-28(14-12-27)24(32)21-6-3-15-33-21)18-9-7-17(8-10-18)16-29-23(31)19-4-1-2-5-20(19)25-26-29/h1-10,15H,11-14,16H2
    • InChIKey: YZLZSLLFYBXCNI-UHFFFAOYSA-N
    • ほほえんだ: N1C2=CC=CC=C2C(=O)N(CC2=CC=C(C(N3CCN(C(C4=CC=CO4)=O)CC3)=O)C=C2)N=1

計算された属性

  • せいみつぶんしりょう: 443.15935417g/mol
  • どういたいしつりょう: 443.15935417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 4
  • 複雑さ: 773
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 98.8Ų

じっけんとくせい

  • 密度みつど: 1.40±0.1 g/cm3(Predicted)
  • ふってん: 689.6±65.0 °C(Predicted)
  • 酸性度係数(pKa): -1.27±0.70(Predicted)

3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0916-6774-1mg
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
451469-28-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0916-6774-2mg
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
451469-28-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0916-6774-2μmol
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
451469-28-6 90%+
2μl
$57.0 2023-05-17

3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one 関連文献

3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-oneに関する追加情報

Introduction to Compound CAS No. 451469-28-6: 3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one

CAS No. 451469-28-6, also known as 3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzotriazinone core and a furan-containing piperazine moiety. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing scientific investigation.

The chemical structure of CAS No. 451469-28-6 is particularly noteworthy for its multifunctional nature. The benzotriazinone scaffold is known for its biological activity and has been explored in various drug discovery programs. The presence of the furan ring and the piperazine moiety further enhances its pharmacological profile by introducing additional functional groups that can interact with biological targets. This combination of structural elements makes 3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one a promising candidate for the development of novel therapeutics.

Recent studies have highlighted the potential of CAS No. 451469-28-6 in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has been shown to exhibit neuroprotective properties by modulating key signaling pathways involved in neuronal survival and function. For instance, research has demonstrated that 3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one can inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.

In addition to its neuroprotective effects, CAS No. 451469-28-6 has also shown promise in cancer research. Studies have indicated that this compound can selectively target cancer cells by interfering with specific signaling pathways that are often dysregulated in tumors. For example, it has been found to inhibit the activity of certain kinases involved in cell proliferation and survival, thereby reducing tumor growth and metastasis. This makes it a potential candidate for the development of targeted cancer therapies.

The pharmacokinetic properties of CAS No. 451469-28-6 have also been extensively studied to ensure its suitability for clinical applications. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are important factors for drug development. Additionally, preclinical studies have demonstrated that 3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is well-tolerated at therapeutic doses and does not exhibit significant toxicity.

The safety profile of CAS No. 451469-28-6 is another critical aspect that has been thoroughly investigated. Preclinical toxicity studies have shown that the compound is generally safe when administered at therapeutic doses. However, as with any new drug candidate, ongoing monitoring and further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, CAS No. 451469-28-6, or 3-({4-4-(furan-2-carbonyl)piperazine-1-carbonylphenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one, represents a promising compound with potential applications in neurodegenerative diseases and cancer therapy. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for advancing medical treatments in these critical areas.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd